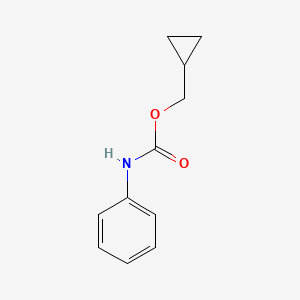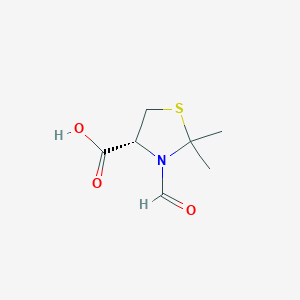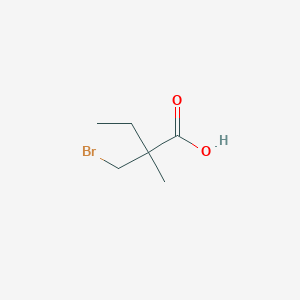
3-(4-Methylphenyl)-6-nitro-2H-1,2,4-benzoxadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylphenyl)-6-nitro-2H-1,2,4-benzoxadiazine is an organic compound belonging to the class of benzoxadiazines This compound is characterized by the presence of a benzoxadiazine ring substituted with a 4-methylphenyl group and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-6-nitro-2H-1,2,4-benzoxadiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired benzoxadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methylphenyl)-6-nitro-2H-1,2,4-benzoxadiazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzoxadiazine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoxadiazines.
Aplicaciones Científicas De Investigación
3-(4-Methylphenyl)-6-nitro-2H-1,2,4-benzoxadiazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3-(4-Methylphenyl)-6-nitro-2H-1,2,4-benzoxadiazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methylphenyl)-2H-1,2,4-benzoxadiazine: Lacks the nitro group, leading to different chemical properties.
6-Nitro-2H-1,2,4-benzoxadiazine: Lacks the 4-methylphenyl group, affecting its reactivity and applications.
Uniqueness
3-(4-Methylphenyl)-6-nitro-2H-1,2,4-benzoxadiazine is unique due to the presence of both the 4-methylphenyl and nitro groups, which confer distinct chemical properties and potential applications. The combination of these substituents enhances its reactivity and makes it a valuable compound for various scientific research and industrial applications.
Propiedades
Número CAS |
54367-82-7 |
|---|---|
Fórmula molecular |
C14H11N3O3 |
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-6-nitro-2H-1,2,4-benzoxadiazine |
InChI |
InChI=1S/C14H11N3O3/c1-9-2-4-10(5-3-9)14-15-12-8-11(17(18)19)6-7-13(12)20-16-14/h2-8H,1H3,(H,15,16) |
Clave InChI |
SCAJNSWCBZMSCN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)[N+](=O)[O-])ON2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14628078.png)


![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14628091.png)



![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitro-1,3-thiazole](/img/structure/B14628122.png)




![11-methoxy-6,8,18-trioxapentacyclo[10.6.0.02,9.03,7.013,17]octadeca-1,4,9,11,13(17)-pentaen-16-one](/img/structure/B14628161.png)
